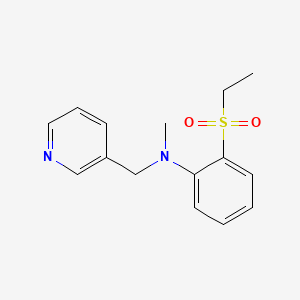![molecular formula C11H14BrN3 B6624188 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile, also known as BM212, is a novel small molecule that has been developed as a potential therapeutic agent. BM212 has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is not fully understood. However, it has been suggested that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile may inhibit the activity of certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. Further studies are needed to fully elucidate the mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile.
Biochemical and Physiological Effects:
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been found to have antioxidant activity and can protect against oxidative stress. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be synthesized in large quantities. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is also stable under a wide range of conditions and can be stored for extended periods of time. However, there are also limitations to using 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile. One area of interest is the development of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the potential use of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in cancer therapy, either as a standalone treatment or in combination with other therapies. Further studies are also needed to determine the safety and efficacy of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in vivo and to fully elucidate its mechanism of action.
Synthesis Methods
The synthesis of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile involves the reaction of 5-bromo-4-methylpyridin-2-amine with pentanenitrile in the presence of a catalyst. The reaction proceeds under mild conditions and results in high yields of the desired product. The purity of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile can be further improved by recrystallization.
Scientific Research Applications
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-tumor activity against several types of cancer cells, including breast cancer and lung cancer. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been found to have anti-viral activity against HIV-1 and influenza A virus.
properties
IUPAC Name |
5-[(5-bromo-4-methylpyridin-2-yl)amino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-9-7-11(15-8-10(9)12)14-6-4-2-3-5-13/h7-8H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHHWCIGCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)
![[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624152.png)
![[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
![3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B6624164.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)